molecular formula C7HCl2F3N2 B104139 2,6-Dichloro-4-(trifluoromethyl)nicotinonitrile CAS No. 13600-42-5

2,6-Dichloro-4-(trifluoromethyl)nicotinonitrile

Cat. No. B104139
CAS RN: 13600-42-5
M. Wt: 240.99 g/mol
InChI Key: WRXXBTBGBXYHSG-UHFFFAOYSA-N
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Description

2,6-Dichloro-4-(trifluoromethyl)nicotinonitrile is a chemical compound with the CAS Number: 13600-42-5 . It is used as a reagent in the synthesis of cyano (trifluoromethyl)aminopyridine derivatives which are used as androgen receptor antagonists for stimulating hair growth and reducing sebum production . It is also used in the preparation of novel analogs of marine indole alkaloids which are used as potential anticancer agents .


Molecular Structure Analysis

The molecular formula of 2,6-Dichloro-4-(trifluoromethyl)nicotinonitrile is C7HCl2F3N2 . The molecular weight is 241 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2,6-Dichloro-4-(trifluoromethyl)nicotinonitrile include a molecular weight of 240.99 g/mol, a density of 1.6±0.1 g/cm3, a boiling point of 282.4±35.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C . It has a topological polar surface area of 36.7 Ų .

Scientific Research Applications

  • Regioselective Amination

    Palladium-catalyzed C-2 amination of dichloronicotinonitrile, a related compound, has been studied for synthesizing chloro-anilino nicotinonitrile compounds (Delvare, Koza, & Morgentin, 2011).

  • Synthesis and Antimicrobial Activity

    Microwave-assisted synthesis of nicotinonitrile derivatives, including ones linked to chromene units, has been explored. These compounds have shown significant antibacterial activity, particularly against Staphylococcus aureus and Enterococcus faecalis strains (Mekky & Sanad, 2022).

  • Novel Heterocycles

    The reaction of 2-chloronicotinonitrile with thioureas has been explored for the synthesis of new pyrido[2,3-d]pyrimido-[2,1-b][1,3]thiazine ring systems (Coppola & Shapiro, 1981).

  • Photophysical Studies

    Studies have been conducted on nicotinonitrile derivatives for potential applications in light-emitting materials. The synthesized compounds exhibit good absorption and fluorescence properties (Ahipa, Kamath, Kumar, & Adhikari, 2014).

  • Cellulose Synthase Inhibition

    Research has shown that 2,6-Dichlorobenzonitrile, a compound similar to 2,6-Dichloro-4-(trifluoromethyl)nicotinonitrile, inhibits cellulose synthesis, which has implications in plant physiology studies (Debolt, Gutierrez, Ehrhardt, & Somerville, 2007).

  • Corrosion Inhibition

    Nicotinonitriles have been investigated as corrosion inhibitors for mild steel in acidic environments. Their efficiency in protecting against corrosion has been confirmed through electrochemical and surface morphological studies (Singh, Makowska-Janusik, Slovenský, & Quraishi, 2016).

  • Synthesis of Antiprotozoal Agents

    The synthesis of nicotinonitrile derivatives has been explored for potential antiprotozoal activity, showing efficacy against Trypanosoma and Plasmodium falciparum (Ismail, Brun, Easterbrook, Tanious, Wilson, & Boykin, 2003).

  • Primitive Earth Synthesis

    Studies have indicated that nicotinonitrile derivatives could have been synthesized under primitive earth conditions, which is significant in understanding the origins of life (Friedmann, Miller, & Sanchez, 1971).

Safety And Hazards

The safety information for 2,6-Dichloro-4-(trifluoromethyl)nicotinonitrile includes hazard statements H315, H319, H335 and precautionary statements P261, P305, P338, P351 .

properties

IUPAC Name

2,6-dichloro-4-(trifluoromethyl)pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7HCl2F3N2/c8-5-1-4(7(10,11)12)3(2-13)6(9)14-5/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRXXBTBGBXYHSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(N=C1Cl)Cl)C#N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7HCl2F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50371555
Record name 2,6-Dichloro-4-(trifluoromethyl)pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50371555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dichloro-4-(trifluoromethyl)nicotinonitrile

CAS RN

13600-42-5
Record name 2,6-Dichloro-4-(trifluoromethyl)pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50371555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-Dichloro-4-(trifluoromethyl)nicotinonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
K Huard, K Ahn, P Amor, DA Beebe… - Journal of medicinal …, 2017 - ACS Publications
Increased fructose consumption and its subsequent metabolism have been implicated in hepatic steatosis, dyslipidemia, obesity, and insulin resistance in humans. Since …
Number of citations: 37 pubs.acs.org

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